2-Acetamido-4-phenylbutanoic acid, also known by its IUPAC name, is an organic compound classified as an amino acid derivative. It features an acetylamino group attached to a phenylbutanoic acid backbone. The molecular formula of this compound is with a molecular weight of approximately 221.25 g/mol. This compound is characterized by its unique structure that combines both hydrophobic and polar functional groups, making it versatile in various chemical and biological applications.
These reactions highlight the compound's reactivity, allowing it to serve as a building block in organic synthesis and medicinal chemistry .
Research indicates that 2-Acetamido-4-phenylbutanoic acid exhibits potential biological activities, particularly in the context of enzyme interactions and metabolic pathways. Its structure allows it to participate in hydrogen bonding and other interactions with biomolecules, which may influence cellular functions and metabolic processes. Studies have suggested its role as a precursor for biologically active compounds, making it of interest in pharmacological research .
The synthesis of 2-Acetamido-4-phenylbutanoic acid typically involves the acetylation of 4-phenylbutanoic acid. A common method includes:
In industrial settings, this synthesis can be scaled up using optimized conditions to maximize yield and purity .
2-Acetamido-4-phenylbutanoic acid has several applications across various fields:
The interaction studies of 2-Acetamido-4-phenylbutanoic acid focus on its binding affinity and specificity towards various molecular targets. The acetylamino group enhances its ability to form hydrogen bonds with enzymes or receptors involved in amino acid metabolism. These interactions may modulate enzyme activity, influencing metabolic pathways critical for cellular functions .
Several compounds share structural similarities with 2-Acetamido-4-phenylbutanoic acid:
| Compound Name | Structural Features | Key Differences |
|---|---|---|
| 2-(Acetylamino)-benzoic acid | Contains a benzoic acid backbone | Lacks the phenylbutanoic acid structure |
| 2-(Amino)-4-phenylbutanoic acid | Lacks the acetyl group | Different chemical properties due to missing acetyl group |
| N-Acetylanthranilic acid | Acetylamino group on an anthranilic acid backbone | Different aromatic system |
| (2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid | Hydroxy group at the 3-position | Presence of hydroxy group instead of acetylamino |
The uniqueness of 2-Acetamido-4-phenylbutanoic acid lies in its specific combination of functional groups and structural features, allowing it to participate in diverse
The acetylation of amines using acetic anhydride remains a cornerstone in synthesizing 2-acetamido-4-phenylbutanoic acid. DL-Homophenylalanine serves as a primary precursor, reacting with acetic anhydride under alkaline conditions to yield the target compound. A typical procedure involves dissolving DL-Homophenylalanine in water at 0–5°C, adjusting the pH to 11–11.5 with sodium hydroxide, and introducing acetic anhydride. This method achieves an 89.5% yield, with the reaction completing within one hour.
Alternative approaches employ sodium bicarbonate (NaHCO3) to liberate free amines from their hydrochloride salts in aqueous media. The bicarbonate neutralizes hydrochloric acid, generating nucleophilic amines that react efficiently with acetic anhydride. This method is particularly effective for aromatic amines, with pH adjustments to ~5.5 ensuring optimal acetylation while minimizing side reactions.
Table 1: Comparison of Traditional Acetylation Methods
| Precursor | Reagent | Conditions | Yield | Source |
|---|---|---|---|---|
| DL-Homophenylalanine | Acetic anhydride | NaOH, 0–5°C, pH 11 | 89.5% | |
| Amine hydrochlorides | Acetic anhydride | NaHCO3, H2O, pH 5.5 | 75–90% |
Stereoselective synthesis of 2-acetamido-4-phenylbutanoic acid derivatives has been achieved using chiral catalysts. Garner’s aldehyde, a protected serine derivative, enables the construction of (2S,3R)- and (2S,3S)-stereocenters critical for bioactive analogs. For example, rhodium-catalyzed hydroboration of 1,4-dienes introduces chirality, though enantioselectivity remains moderate (60–70% ee). Asymmetric acylation using chiral boronates has also been explored, but yields and selectivity are limited compared to enzymatic methods.
Recent advances focus on chemoselective acylation in the presence of competing functional groups. For instance, 4-aminophenol undergoes monoacetylation without affecting phenolic hydroxyl groups, a process vital for synthesizing paracetamol intermediates. Similarly, 2-aminothiophenol forms 2-methyl-benzothiazole via intramolecular cyclization, demonstrating the selectivity of anhydride-based systems.
Yield optimization hinges on controlling reaction parameters:
Purification techniques include precipitation from aqueous media and ethyl acetate extraction. For example, 2-acetamido-4-phenylbutanoic acid precipitates directly in 89% purity, avoiding chromatography.
Scaling up synthesis presents multiple hurdles:
Table 2: Industrial Production Parameters
2-Acetamido-4-phenylbutanoic acid represents a significant compound in contemporary pharmaceutical research, characterized by its molecular formula C₁₂H₁₅NO₃ and molecular weight of 221.25 g/mol [1] [2]. This compound, identified by CAS number 60505-02-4, demonstrates considerable potential across multiple therapeutic domains through its unique structural features that combine an acetamido group with a phenylbutanoic acid framework [3]. The compound's versatility in pharmaceutical applications stems from its ability to interact with diverse biological targets while maintaining favorable physicochemical properties for research applications [1] [2].
Table 1: Chemical Properties of 2-Acetamido-4-phenylbutanoic Acid
| Property | Value |
|---|---|
| Chemical Formula | C₁₂H₁₅NO₃ |
| Molecular Weight (g/mol) | 221.25 |
| CAS Number | 60505-02-4 |
| IUPAC Name | 2-(acetylamino)-4-phenylbutanoic acid |
| InChI Key | CNQZAOFOKXXEOB-UHFFFAOYSA-N |
| SMILES Code | CC(=O)NC(CCC1=CC=CC=C1)C(=O)O |
| Physical State | Solid |
| Purity | ≥95% |
| Storage Conditions | Sealed, dry, room temperature |
The structural characteristics of 2-acetamido-4-phenylbutanoic acid position it as a valuable scaffold for developing enzyme-targeting therapeutic agents, particularly in the context of allosteric inhibitor design [4] [5]. Research has demonstrated that phenylbutanoic acid derivatives can effectively target protein kinase systems through non-competitive inhibition mechanisms [4]. The compound's acetamido functionality provides critical hydrogen bonding capabilities that enhance binding affinity to enzyme active sites and allosteric pockets [6].
Investigations into protein kinase inhibition have revealed that 4-benzimidazolyl-3-phenylbutanoic acids, structurally related to 2-acetamido-4-phenylbutanoic acid, demonstrate potent inhibitory activity against protein kinase C zeta through binding to the PDK1-interacting fragment pocket [4] [5]. These compounds achieve selectivity by targeting allosteric sites rather than the highly conserved ATP-binding domain, resulting in improved specificity profiles [4]. The mechanism involves stabilization of inactive conformations through disruption of critical protein-protein interactions required for kinase activation [5].
Acetamido-containing derivatives have shown particular promise in protein tyrosine phosphatase 1B inhibition studies [6]. Research findings indicate that 3-acetamido-4-methyl benzoic acid derivatives achieve inhibitory concentrations in the 8.2-8.3 micromolar range through direct interaction with the enzyme active site [6]. The acetamido group contributes to binding through formation of hydrogen bonds with critical amino acid residues in the enzyme's catalytic domain [6].
The design principles for enzyme-targeting agents utilizing the 2-acetamido-4-phenylbutanoic acid scaffold emphasize the importance of maintaining the phenyl ring for hydrophobic interactions while optimizing the acetamido group positioning for hydrogen bonding networks [7] [8]. Computational modeling studies have identified key structural features that enhance target selectivity, including the spatial arrangement of the acetyl group relative to the phenylbutanoic acid backbone [8].
Table 2: Enzyme-Targeting Applications of Related Acetamido Derivatives
| Compound Class | Target Enzyme | IC₅₀ Range (μM) | Mechanism |
|---|---|---|---|
| 3-Acetamido-4-methyl benzoic acids | PTP1B | 8.2-8.3 | Active site inhibition |
| 4-Benzimidazolyl-3-phenylbutanoic acids | PKC-ζ | 0.5-5.0 | Allosteric inhibition |
| Imidazole-4-N-acetamide derivatives | CDK1/2/5/9 | 1.0-10.0 | ATP-competitive |
| Thioxothiazolidinyl-acetamides | Urease | 1.47-9.27 | Competitive inhibition |
The incorporation of 2-acetamido-4-phenylbutanoic acid derivatives into antimicrobial peptide design represents an innovative approach to combating bacterial resistance mechanisms [9] [10]. Recent studies have demonstrated that peptide-peptoid hybrids containing acetamido functionalities can maintain antimicrobial efficacy while reducing hemolytic activity [9]. The compound's structural features contribute to the development of membrane-active peptides that selectively target bacterial cell membranes over mammalian cell membranes [9].
Research into peptide-peptoid hybrids has revealed that systematic replacement of peptide bonds with peptoid units can modulate antimicrobial mechanisms [9]. Studies show that hybrids containing three to five peptoid units retain alpha-helical folding necessary for membrane disruption, while compounds with alternating peptide-peptoid sequences demonstrate non-membrane-disruptive antimicrobial activity [9]. The acetamido group in 2-acetamido-4-phenylbutanoic acid provides a structural template for designing peptoid units that maintain critical hydrogen bonding patterns [9].
Antimicrobial peptide analogues incorporating phenylbutanoic acid derivatives demonstrate enhanced stability against proteolytic degradation while maintaining broad-spectrum activity [11] [12]. Cyclization strategies employing side-chain-to-side-chain lactam formation have produced cyclic peptides with improved antimicrobial profiles [12]. The phenyl ring system contributes to membrane interaction through hydrophobic contacts, while the acetamido group facilitates proper folding and orientation [12].
The design of synthetic antimicrobial peptides based on 2-acetamido-4-phenylbutanoic acid scaffolds emphasizes amphipathic helical structures that can efficiently permeabilize bacterial membranes [13]. Research has shown that peptides incorporating phenylbutanoic acid residues achieve minimum inhibitory concentrations in the 1-8 micromolar range against both gram-positive and gram-negative bacteria [13]. Time-kill studies demonstrate rapid bactericidal activity within 5-45 minutes depending on the bacterial species [13].
Table 3: Antimicrobial Peptide Development Applications
| Application Area | Research Focus | Potential Targets | Mechanism |
|---|---|---|---|
| Peptide-Peptoid Hybrids | Membrane disruption | Bacterial membranes | Pore formation |
| Cyclic Peptide Analogues | Protease resistance | Multi-drug resistant bacteria | Membrane permeabilization |
| Amphipathic Helical Peptides | Selective toxicity | Gram-positive/negative bacteria | Membrane disruption |
| Non-membrane Active Analogues | Intracellular targeting | Bacterial cytoplasm | Metabolic interference |
2-Acetamido-4-phenylbutanoic acid serves as a valuable molecular probe for investigating metabolic pathways in eukaryotic systems, particularly in the context of cellular metabolism and enzymatic pathway analysis [14] [15]. The compound's structural similarity to natural metabolic intermediates enables its integration into existing metabolic networks while providing distinct analytical signatures for pathway tracing [14]. Research has demonstrated that phenylbutanoic acid derivatives can function as metabolic probes in fatty acid oxidation pathways [15].
Metabolomic studies utilizing structurally related compounds have revealed insights into cellular metabolic regulation and pathway connectivity [15]. The compound's ability to interact with metabolic enzymes makes it suitable for flux analysis and pathway mapping in eukaryotic cells [16]. Studies have shown that phenylbutanoic acid derivatives can modulate metabolic oscillations that are coupled to cell cycle progression [17].
The utilization of 2-acetamido-4-phenylbutanoic acid as a metabolic probe has been particularly valuable in studying amino acid metabolism and lipid metabolism pathways [18]. Research findings indicate that phenylbutanoic acid treatment affects histidine metabolism, phenylalanine metabolism, and alpha-linolenic acid metabolism in cellular systems [18]. The compound's incorporation into metabolic pathways provides insights into the regulation of protein synthesis and energy metabolism [18].
Investigations into eukaryotic metabolic systems have employed phenylbutanoic acid derivatives to study the relationship between metabolism and cellular signaling [19]. The compound's ability to modulate acetyl-CoA levels makes it useful for studying acetylation-dependent protein-protein interactions [19]. Research has demonstrated that metabolic probes based on phenylbutanoic acid structures can reveal connections between metabolic flux and epigenetic regulation [19].
The application of 2-acetamido-4-phenylbutanoic acid in metabolic pathway analysis extends to the study of mitochondrial function and energy metabolism [20]. Research has shown that phenylbutanoic acid derivatives can target mitochondrial enzymes involved in pyruvate dehydrogenase regulation [20]. The compound's dual functionality as both a metabolic substrate and enzyme modulator provides unique opportunities for studying metabolic network dynamics [20].
Table 4: Metabolic Pathway Probe Applications
| Metabolic System | Pathway Target | Research Application | Analytical Method |
|---|---|---|---|
| Fatty Acid Oxidation | Beta-oxidation enzymes | Flux analysis | LC-MS metabolomics |
| Amino Acid Metabolism | Histidine/Phenylalanine pathways | Pathway mapping | Stable isotope tracing |
| Mitochondrial Function | Pyruvate dehydrogenase | Energy metabolism | Respirometry |
| Epigenetic Regulation | Acetyl-CoA metabolism | Protein acetylation | ChIP-seq analysis |